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Introduction

The rapid development and deployment of mMRNA vaccines have revolutionized the fields of
immunology and infectious disease. At the forefront of this innovation is BioNTech, whose
foundational work on mRNA technology, in conjunction with key licensed patents, has paved
the way for novel therapeutic and prophylactic applications. This technical guide provides an in-
depth analysis of the core patents underpinning BioNTech's mRNA platform, with a focus on
the key scientific data and experimental protocols that are essential for researchers and drug
development professionals.

Core Tenets of BioNTech's mRNA Platform

BioNTech's mRNA technology is built upon several key pillars, each protected by a robust
patent portfolio. These foundational concepts aim to optimize the stability, translational
efficiency, and immunogenicity of mMRNA molecules, while also ensuring effective delivery to
target cells. The core principles can be categorized as:

¢ Nucleoside-Modified mRNA: To mitigate the innate immune response against exogenous
RNA and enhance protein translation, specific nucleosides within the mRNA sequence are
chemically modified.
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e Optimized mMRNA Structure: The non-coding regions of the mRNA, including the 5' cap, 5'
and 3' untranslated regions (UTRs), and the poly(A) tail, are engineered to maximize stability
and protein expression.

o Advanced Lipid Nanoparticle (LNP) Delivery System: The mRNA cargo is encapsulated
within a specialized lipid-based nanoparticle that protects it from degradation and facilitates
its uptake into cells.

Foundational Patents and Key Experimental Data

This section delves into the seminal patents that form the bedrock of BioNTech's mRNA
technology.

Nucleoside Modification for Reduced Immunogenicity
and Enhanced Translation

A cornerstone of BioNTech's platform is the use of nucleoside-modified mMRNA, a technology
pioneered by Dr. Katalin Kariké and Dr. Drew Weissman and licensed by BioNTech. This
innovation addresses a critical hurdle in mMRNA therapeutics: the potent innate immune
response triggered by unmodified single-stranded RNA.

Key Patent:US Patent 8,278,036 B2: "RNA containing modified nucleosides and methods of
use thereof"

This patent describes the fundamental discovery that the incorporation of modified nucleosides,
such as pseudouridine (W), into in vitro-synthesized RNA significantly reduces its
Immunogenicity and increases its translational capacity.

Experimental Protocol: In vitro Transcription of Modified mRNA
o Objective: To generate mRNA molecules incorporating modified nucleosides.
o Methodology:

o A DNA template encoding the target protein (e.g., a reporter gene like luciferase or a
target antigen) is linearized.
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o In vitro transcription is performed using a T7 RNA polymerase in a reaction mixture

containing a buffer, RNase inhibitor, and a nucleotide mix.

o The standard nucleotide mix (ATP, GTP, CTP, UTP) is altered to include modified
nucleosides. For example, UTP can be partially or fully replaced with pseudouridine

triphosphate (WTP) or N1-methylpseudouridine triphosphate (m1WTP).

o The resulting mRNA is purified using methods such as lithium chloride precipitation or

silica-based columns.

o A5'cap analog (e.g., m7G(5")ppp(5)G) is co-transcriptionally incorporated, and a poly(A)

tail is added enzymatically using poly(A) polymerase.

Quantitative Data Summary:
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Data are representative values synthesized from the principles and examples described in the

patent.

Logical Relationship: The Impact of Nucleoside Modification
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Caption: Impact of nucleoside modification on mRNA immunogenicity and translation.

Lipid Nanoparticle Formulation for In Vivo Delivery

Effective delivery of mRNA to the target cells is paramount for its therapeutic effect. BioNTech
has developed and patented proprietary lipid nanoparticle formulations that protect the mRNA
from degradation and facilitate its cellular uptake.

Key Patent:US Patent 12,433,911 B2: "Preparation and storage of liposomal RNA formulations
suitable for therapy"

This patent family covers methods for preparing and storing RNA lipoplex particles, ensuring
stability and activity.
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Experimental Protocol: Preparation of mMRNA-LNP Formulations
e Objective: To encapsulate mRNA into lipid nanoparticles.
o Methodology:

o Lipid Mixture Preparation: A specific ratio of lipids is dissolved in an organic solvent (e.g.,
ethanol). A typical formulation includes:

An ionizable cationic lipid (e.g., a proprietary aminolipid)

A phospholipid (e.g., DSPC)

Cholesterol

A PEGylated lipid (e.g., PEG-DMG)

o MRNA Solution Preparation: The purified mRNA is dissolved in an aqueous buffer (e.g.,
citrate buffer, pH 4.0).

o Nanopatrticle Formation: The lipid solution and the mRNA solution are rapidly mixed using
a microfluidic device or a T-junction mixer. The rapid change in polarity causes the lipids to
self-assemble around the mRNA, forming the LNPs.

o Purification and Buffer Exchange: The resulting LNP suspension is dialyzed or subjected
to tangential flow filtration to remove the organic solvent and exchange the buffer to a
neutral pH (e.g., phosphate-buffered saline, pH 7.4). This neutralization step is crucial for
the stability and in vivo tolerability of the LNPs.

Quantitative Data Summary:
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LNP Formulation Parameter Value
Mean Particle Size 80 - 100 nm
Polydispersity Index (PDI) <0.1
Encapsulation Efficiency > 95%

Zeta Potential (at pH 7.4)

Near-neutral (-10 to +10 mV)

Data are representative values based on typical LNP characteristics described in related

patents and publications.

Experimental Workflow: mRNA-LNP Production and Cellular Uptake
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Caption: Workflow for mRNA-LNP production and subsequent cellular uptake.
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MRNA Sequence and Structure Optimization

Beyond nucleoside modification, the primary sequence and structural elements of the mRNA
molecule are engineered to enhance its stability and translational efficiency.

Key Patent:US Patent 12,208,136 B2: "Coronavirus vaccine"

While focused on a specific vaccine, this patent and related BioNTech filings describe key
features of their mRNA platform, including optimized UTRs and poly(A) tails.

Experimental Protocol: 3' RACE (Rapid Amplification of cDNA Ends) for Poly(A) Tail Analysis

o Objective: To determine the length of the poly(A) tail of a given mRNA transcript, which is a
critical determinant of its stability.

» Methodology:
o Total RNA is extracted from cells transfected with the mRNA of interest.
o An adapter oligonucleotide is ligated to the 3' end of the RNA molecules.

o Reverse transcription is performed using a primer that is complementary to the adapter,
generating cDNA.

o The cDNA is then amplified by PCR using a forward primer specific to the coding
sequence of the mRNA and a reverse primer corresponding to the adapter sequence.

o The PCR products are analyzed by gel electrophoresis to determine their size, from which
the length of the poly(A) tail can be inferred.

Signaling Pathway: mRNA Degradation

The stability of an mRNA molecule is largely determined by the rate of its degradation, which is
primarily initiated by the shortening of the poly(A) tail.
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Caption: Key pathways of eukaryotic mMRNA degradation.

Conclusion

The foundational patents behind BioNTech's mRNA technology represent a confluence of
groundbreaking discoveries in RNA biology, immunology, and drug delivery. The core
innovations of nucleoside modification, MRNA sequence optimization, and advanced lipid
nanoparticle formulation have collectively overcome the primary obstacles to the therapeutic
use of mMRNA. This technical guide has provided a detailed overview of the key patents, the
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experimental methodologies described therein, and the quantitative data that underscore the
efficacy of this platform. For researchers and professionals in the field, a thorough
understanding of these foundational principles is crucial for the continued development and
application of this transformative technology.

 To cite this document: BenchChem. [A Technical Guide to the Foundational Patents of
BioNTech's mRNA Technology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619725#the-foundational-patents-behind-biontech-
s-mrna-technology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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